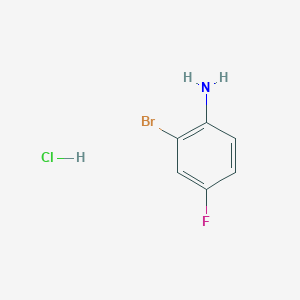
2-Bromo-4-fluoroaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoroaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, along with an amino group. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-4-fluoroaniline hydrochloride typically involves the bromination and fluorination of aniline derivatives. One common method includes the acetylation of 4-fluoroaniline followed by bromination. The process involves adding dichloroalkane p-fluoroaniline to a flask, followed by the dropwise addition of acetic anhydride at room temperature. After the reaction releases heat and is stirred for 30 minutes, bromine is added dropwise. Subsequently, 30% hydrogen peroxide is added within a specific temperature range, followed by water and sodium sulfite. The mixture is then filtered, and the filter cake is washed with dichloroethane and dried to obtain 2-bromo-4-fluoroacetanilide .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The use of hydrobromic acid as a bromination reagent instead of bromine can increase the yield and reduce the formation of by-products. The bromination reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form more complex aromatic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide in water or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents are used.
Reduction: Reducing agents like hydrogen gas or metal hydrides are employed.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Nitroanilines.
Reduction Products: Amines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoroaniline hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a precursor in the synthesis of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoroaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The compound can also participate in various biochemical pathways, leading to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroaniline: An organofluorine compound used as a precursor in various applications.
2-Bromoaniline: An aniline derivative with bromine substitution used in organic synthesis.
4-Bromo-2-fluoroaniline: Another isomer with similar properties and applications.
Uniqueness
2-Bromo-4-fluoroaniline hydrochloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable intermediate in various synthetic processes .
Eigenschaften
CAS-Nummer |
1184937-19-6 |
|---|---|
Molekularformel |
C6H6BrClFN |
Molekulargewicht |
226.47 g/mol |
IUPAC-Name |
2-bromo-4-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3H,9H2;1H |
InChI-Schlüssel |
NTLUSHRFXLSKIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


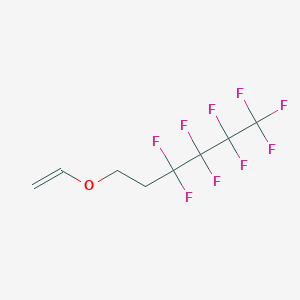
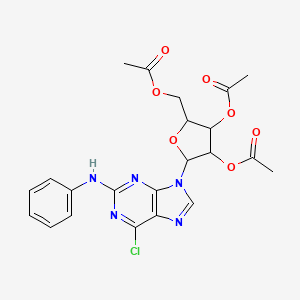


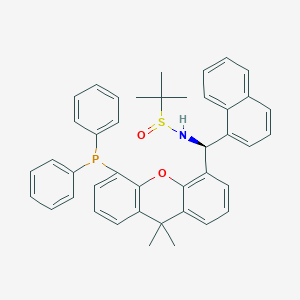
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)
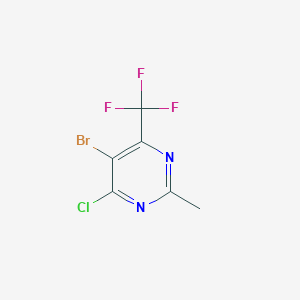
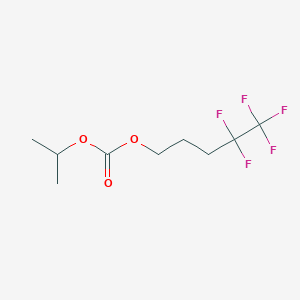
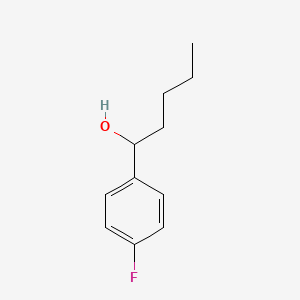
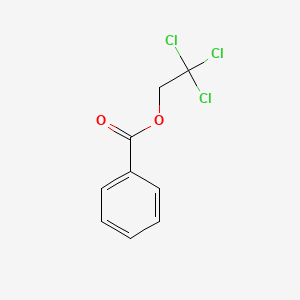
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)
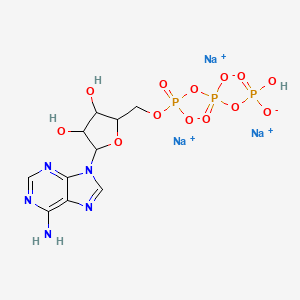
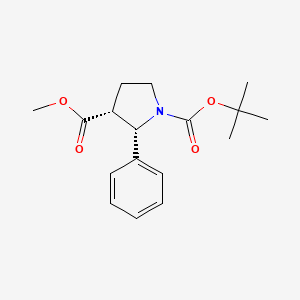
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)
